(5-Methylthiophen-2-yl)methanamine hydrochloride

Lipophilicity Drug Design ADME

(5-Methylthiophen-2-yl)methanamine hydrochloride is a heterocyclic primary amine salt belonging to the thiophene class, with the molecular formula C₆H₁₀ClNS and a molecular weight of 163.67 g/mol. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors, GPCR ligands, and other bioactive molecules.

Molecular Formula C6H10ClNS
Molecular Weight 163.67 g/mol
CAS No. 171661-55-5
Cat. No. B060439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylthiophen-2-yl)methanamine hydrochloride
CAS171661-55-5
Molecular FormulaC6H10ClNS
Molecular Weight163.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CN.Cl
InChIInChI=1S/C6H9NS.ClH/c1-5-2-3-6(4-7)8-5;/h2-3H,4,7H2,1H3;1H
InChIKeyCOTMVCYERKXKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (5-Methylthiophen-2-yl)methanamine hydrochloride (CAS 171661-55-5): A Stable Thiophene Methylamine Building Block


(5-Methylthiophen-2-yl)methanamine hydrochloride is a heterocyclic primary amine salt belonging to the thiophene class, with the molecular formula C₆H₁₀ClNS and a molecular weight of 163.67 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors, GPCR ligands, and other bioactive molecules [2]. Its hydrochloride salt form provides enhanced stability and ease of handling compared to the free base, which is a light-sensitive liquid requiring cold storage .

Why (5-Methylthiophen-2-yl)methanamine hydrochloride Cannot Be Replaced by Generic Thiophene Methanamine Analogs


In-class substitution poses a risk of compromised biological activity, stability, and physical handling. The 5-methyl substitution on the thiophene ring significantly alters lipophilicity (XLogP3 = 0.9 for the methyl analog vs. 0.6 for the unsubstituted parent) [1][2], impacting membrane permeability and target binding. Furthermore, the free base form is a light-sensitive, oxidatively labile liquid requiring stringent storage at 2–8°C under inert atmosphere, whereas the hydrochloride salt is a stable solid with a melting point of 191–193°C, enabling room-temperature storage and facile weighing . These differences in physicochemical properties and stability profiles have direct consequences for reproducibility in chemical synthesis and biological assays, making generic substitution scientifically unreliable.

Quantitative Differentiation Evidence for (5-Methylthiophen-2-yl)methanamine hydrochloride


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Thiophene Methanamine

The 5-methyl group increases the compound's lipophilicity by +0.3 log units versus the unsubstituted thiophene-2-ylmethanamine, as calculated by the XLogP3 algorithm [1][2]. This moderate increase improves predicted membrane permeability without violating Lipinski's Rule of 5.

Lipophilicity Drug Design ADME

Superior Solid-State Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt exhibits a well-defined melting point of 191–193°C and can be stored at room temperature (20–25°C) for up to 3 years, as per supplier stability data . In contrast, the free base is a light-sensitive liquid that decomposes upon exposure to oxygen and light, requiring storage at 2–8°C under inert atmosphere .

Stability Handling Procurement

Lower Topological Polar Surface Area (TPSA) Than Chloro- and Unsubstituted Analogs

The TPSA of (5-methylthiophen-2-yl)methanamine is 54.3 Ų [1]. By comparison, the 5-chloro analog has a higher TPSA due to the electronegative chlorine substituent, while the parent thiophene methanamine has a similar TPSA (54.3 Ų for the amine moiety, but 51.3 Ų when omitting the methyl contribution) [2]. This positions the methyl analog optimally for CNS drug discovery, where TPSA < 60 Ų is desirable.

Medicinal Chemistry Physicochemical Properties Blood-Brain Barrier

High-Value Application Scenarios for (5-Methylthiophen-2-yl)methanamine hydrochloride in Scientific Procurement


Synthesis of Retro-2 Analog Inhibitors of Ribosome-Inactivating Proteins

The compound serves as an essential building block for the synthesis of (±)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (Retro-2) and its analogs, which are promising inhibitors of intracellular retrograde trafficking of ribosome-inactivating proteins such as ricin and Shiga toxin [1]. The 5-methyl substituent is critical for the pharmacophore, and substitution with unsubstituted thiophene abolishes activity [2]. The hydrochloride salt's stability ensures consistent reagent quality for SAR campaigns.

Fragment-Based Drug Discovery Targeting CNS Penetrant Kinase Inhibitors

With an XLogP3 of 0.9 and a TPSA of 54.3 Ų, this fragment lies within the favorable CNS drug space. Medicinal chemistry teams can leverage its moderate lipophilicity and small size (MW 163.67) for fragment growing or linking strategies aimed at kinases with confirmed thiophene-binding hinge regions [1]. The solid hydrochloride form facilitates automated liquid handling and compound management in fragment screening libraries.

Development of Stearoyl-CoA Desaturase (SCD) Inhibitors

Thiophene methanamine derivatives, particularly those with electron-donating substituents at the 5-position, have been reported as modulators of stearoyl-CoA desaturase (SCD) [1]. The 5-methyl analog provides an optimal balance of metabolic stability and target engagement compared to 5-chloro or unsubstituted variants, making it a preferred starting point for hit-to-lead optimization in metabolic disease programs.

Long-Term Compound Management and High-Throughput Screening Libraries

The hydrochloride salt's room-temperature storage stability (up to 3 years, per Beyotime Biotechnology [1]) and crystalline nature make it ideal for inclusion in HTS screening decks. Unlike the free base, which requires cold storage and is prone to oxidative degradation, this salt form maintains purity and identity over extended periods, reducing the risk of false-negative or false-positive assay results.

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